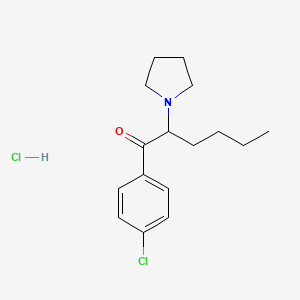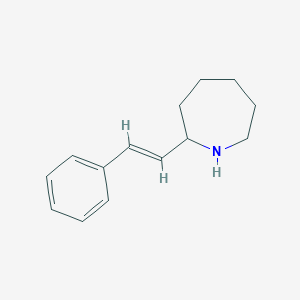
2-(2-Phenylethenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)azepane is an organic compound with the molecular formula C14H19N It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a phenylethenyl group attached to the second carbon of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azepane ring, which can be derived from commercially available starting materials such as 1,6-diaminohexane.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of styrene with an appropriate azepane derivative is performed.
Reaction Conditions: The Heck reaction is carried out under mild conditions, typically involving a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide. The reaction is conducted at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or alcohols.
Reduction Products: Reduced derivatives like phenylethylazepane.
Substitution Products: Substituted azepane derivatives with various functional groups.
Scientific Research Applications
2-(2-Phenylethenyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)azepane involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the azepane ring.
Azepane: The parent compound without the phenylethenyl group.
Phenylethylazepane: A reduced form of 2-(2-Phenylethenyl)azepane.
Uniqueness: this compound is unique due to the combination of the azepane ring and the phenylethenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]azepane |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2/b11-10+ |
InChI Key |
DGEGHBUXYDGKJU-ZHACJKMWSA-N |
Isomeric SMILES |
C1CCC(NCC1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


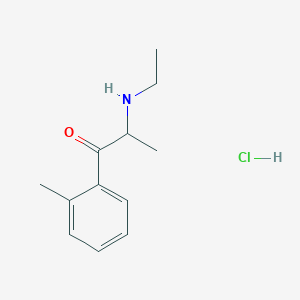
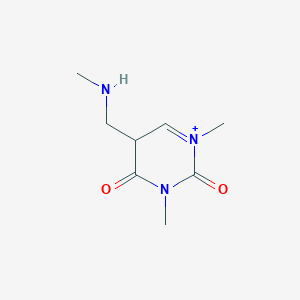
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
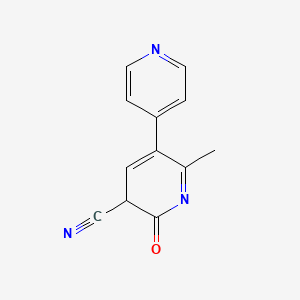
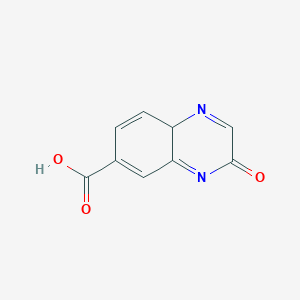
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
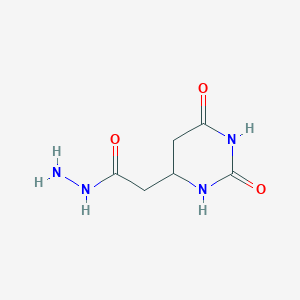
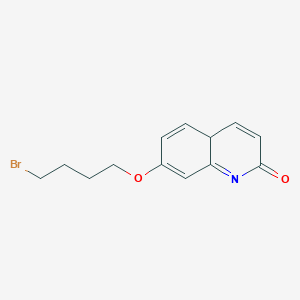
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
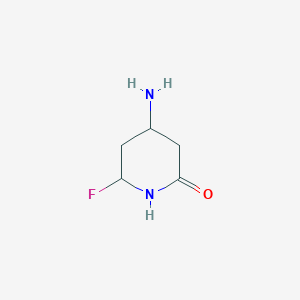
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)

